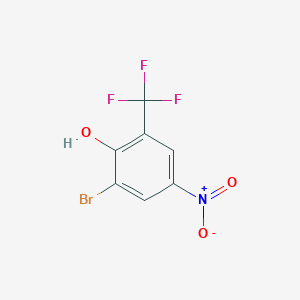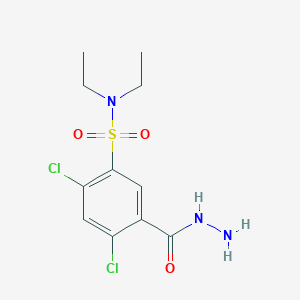
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves several steps. The starting materials typically include 2,4-dichlorobenzenesulfonyl chloride and N,N-diethylhydrazinecarboxamide. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Analyse Chemischer Reaktionen
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, sulfamethazine is primarily used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis .
Eigenschaften
CAS-Nummer |
98570-57-1 |
|---|---|
Molekularformel |
C11H15Cl2N3O3S |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2,4-dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2N3O3S/c1-3-16(4-2)20(18,19)10-5-7(11(17)15-14)8(12)6-9(10)13/h5-6H,3-4,14H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
UYCVAKUDCCOUPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


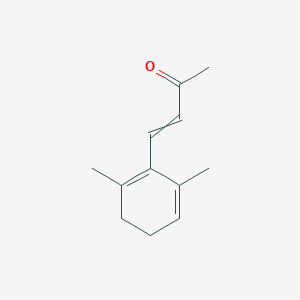
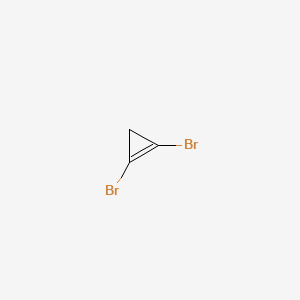

![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
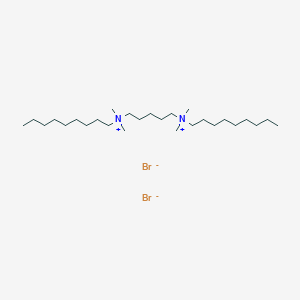

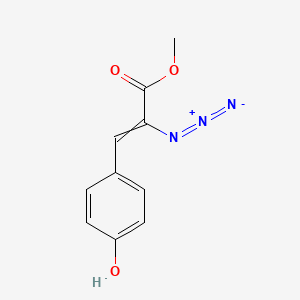

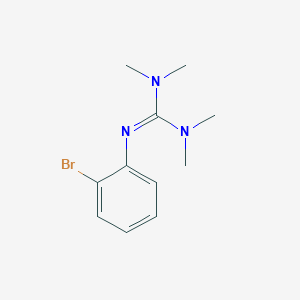
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
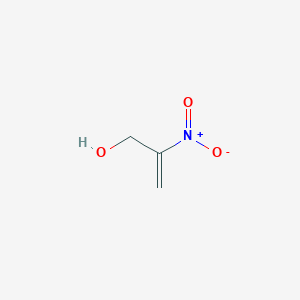
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

